

# Unraveling the Identity of a Pyrazole Derivative: A Comparative Guide

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Compound of Interest		
Compound Name:	1-Phenyl-3-ethoxy-5-methyl-1H- pyrazole	
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Initial investigations into the chemical identity of "1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole" suggest a likely misidentification in nomenclature. Extensive database searches indicate that the readily available experimental data corresponds to its structural isomer, 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole (CAS RN: 1016-41-7). This compound is a known impurity of the neuroprotective drug Edaravone. This guide provides a comprehensive comparison of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole with its parent compound, Edaravone, to aid researchers, scientists, and drug development professionals in its definitive identification and characterization.

## Physicochemical and Spectroscopic Comparison

A detailed comparison of the physicochemical properties and key spectroscopic data of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole and Edaravone is presented below. This data is crucial for distinguishing between the two compounds and for quality control in synthesis and drug formulation.



Property	5-ethoxy-3-methyl-1- phenyl-1H-pyrazole	Edaravone (3-methyl-1- phenyl-2-pyrazolin-5-one)
CAS Number	1016-41-7	89-25-8
Molecular Formula	C12H14N2O	C10H10N2O
Molecular Weight	202.26 g/mol	174.19 g/mol
¹H NMR (CDCl₃, δ ppm)	7.68 (d, 2H), 7.35 (t, 2H), 7.17 (t, 1H), 5.40 (s, 1H), 4.12 (q, 2H), 2.42 (s, 3H), 1.44 (t, 3H) [1]	Varies with solvent due to tautomerism. In CDCl₃, the CH-form shows signals around 7.7-7.9 (m, 2H), 7.4-7.5 (m, 2H), 7.2-7.3 (m, 1H), 3.4 (s, 2H), 2.2 (s, 3H).
<sup>13</sup> C NMR (CDCl <sub>3</sub> , δ ppm)	154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5[1]	Varies with solvent. In CDCl <sub>3</sub> , signals are around 170.9 (C=O), 157.1, 138.1, 129.1, 125.8, 118.6, 43.8, 16.9.
Mass Spectrum (ESI-MS)	m/z = 203 [M+H]+[1]	m/z = 175 [M+H]+

## **Experimental Protocols**

The synthesis of these pyrazole derivatives is critical for obtaining pure samples for analytical and biological studies. Below are the detailed methodologies for the synthesis of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole and its parent compound, Edaravone.

## Synthesis of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole

A general and efficient procedure for the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine in the presence of a catalyst.[1]

#### Materials:

- 1,3-dicarbonyl compound (e.g., ethyl 3-oxobutanoate)
- Phenylhydrazine



- Ethanol
- [Ce(L-Pro)<sub>2</sub>]<sub>2</sub>(Oxa) catalyst
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

#### Procedure:

- In a 25 mL round-bottomed flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).
- Add a catalytic amount of [Ce(L-Pro)<sub>2</sub>]<sub>2</sub>(Oxa) (5 mol%) to the mixture.
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the catalyst.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 5ethoxy-3-methyl-1-phenyl-1H-pyrazole.[1]

## Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)

Edaravone is typically synthesized through the condensation of phenylhydrazine with ethyl acetoacetate.

#### Materials:

- Phenylhydrazine
- Ethyl acetoacetate



• Ethanol (or other suitable solvent)

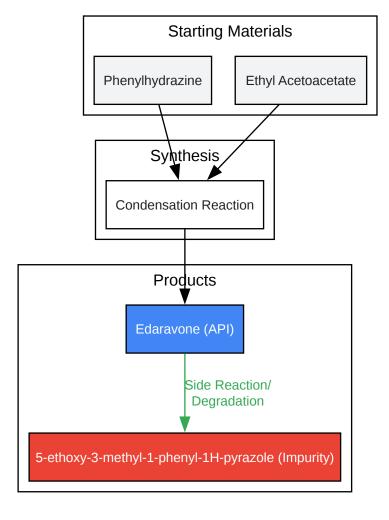
#### Procedure:

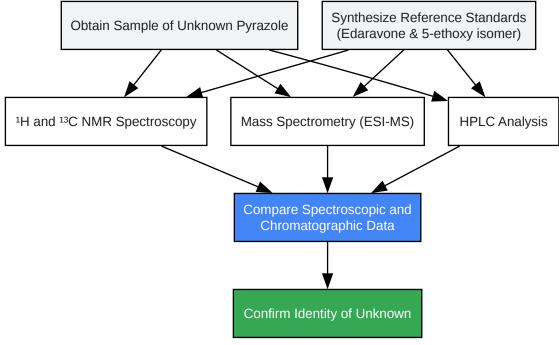
- Dissolve phenylhydrazine in ethanol.
- Slowly add ethyl acetoacetate to the solution.
- Reflux the reaction mixture for several hours.
- Cool the reaction mixture to allow for crystallization of the product.
- Filter the solid product and wash with cold ethanol.
- Recrystallize the crude product from a suitable solvent to obtain pure Edaravone.

## **Logical Relationship of Edaravone and Its Impurity**

The following diagram illustrates the relationship between the starting materials, the active pharmaceutical ingredient (API) Edaravone, and its ethoxy-substituted impurity.









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### References

- 1. rsc.org [rsc.org]
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